![molecular formula C14H8BrF2N3O B2542165 (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone CAS No. 1312941-98-2](/img/structure/B2542165.png)
(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
Descripción general
Descripción
“(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone” is a chemical compound with the molecular formula C14H8BrF2N3O and a molecular weight of 352.14 . It is typically available as a solid and is often stored in a refrigerator .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string "BrC1=CN=C(NC=C2C(C3=C(F)C(N)=CC=C3F)=O)C2=C1" . This indicates that the compound contains a bromine atom attached to a pyrrolopyridine ring, which is further connected to a difluorophenyl ring via a methanone group .
Aplicaciones Científicas De Investigación
Spectroscopic Properties and Structural Analysis
Spectroscopic Properties : A study explored the spectroscopic properties of compounds structurally similar to (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone. The research focused on the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, providing insights into their excited-states in various solvents and the impact of solvent polarity and hydrogen-bonding abilities. This study is significant for understanding the photochemical and photophysical behavior of such compounds, with potential implications in material science and photodynamic therapy (Al-Ansari, 2016).
Structural Analysis and Disorder : Research on isomorphous structures related to (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone emphasized the importance of disorder in the structural analysis. The study highlighted that the presence of disorder in such compounds can complicate their structural determination and may pose challenges in data mining and automatic detection of isomorphism, which is crucial for understanding the structural and functional relationships of these compounds (Rajni Swamy et al., 2013).
Synthesis and Chemical Transformations
Novel Synthesis Techniques : Investigations into the reduction of 2- and 3-Acylpyrroles provided novel insights into synthesizing compounds with a structure similar to (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone. The research demonstrated new pathways and conditions for synthesizing pyrrolo[1,2-b]cinnolin-10-one ring systems, expanding the repertoire of synthetic methodologies available for constructing complex heterocyclic compounds (Kimbaris & Varvounis, 2000).
Reactions with Nucleophiles : A study on the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with mono- and difunctional nucleophiles revealed the formation of various acyclic and heterocyclic compounds. This research is pertinent to understanding the reactivity and potential applications of (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone in synthesizing complex molecules with potential applications in pharmaceuticals and material science (Sokolov & Aksinenko, 2010).
Catalyst Synthesis and Aldol Reactions : The synthesis of Zinc complexes with multidentate nitrogen ligands, including structures related to (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone, showcased their potential as catalysts for aldol reactions. The study demonstrated the strong complexation of these ligands with ZnII and their catalytic efficiency, shedding light on their potential applications in catalysis and organic synthesis (Darbre et al., 2002).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Propiedades
IUPAC Name |
(3-amino-2,6-difluorophenyl)-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF2N3O/c15-6-3-7-8(5-20-14(7)19-4-6)13(21)11-9(16)1-2-10(18)12(11)17/h1-5H,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQFXHJUISSMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)C(=O)C2=CNC3=C2C=C(C=N3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


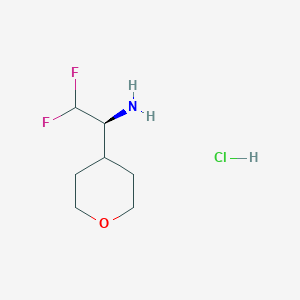
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2542086.png)
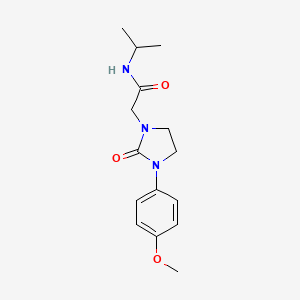
![Dihydro-2-thioxo-5-[(benzoyl)methylene]thiazol-4(5H)-one](/img/structure/B2542088.png)
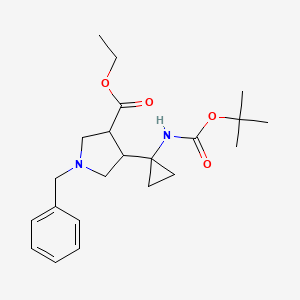
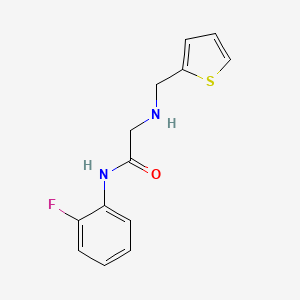

![6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2542094.png)
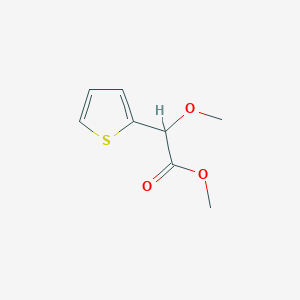


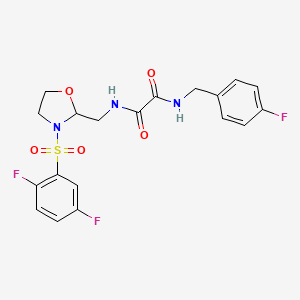

![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-](/img/structure/B2542105.png)